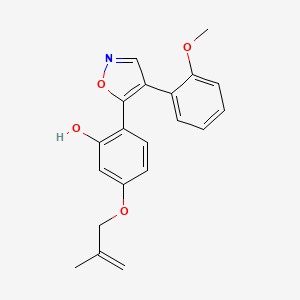

2-(4-(2-Methoxyphenyl)isoxazol-5-yl)-5-((2-methylallyl)oxy)phenol

Description

The compound 2-(4-(2-Methoxyphenyl)isoxazol-5-yl)-5-((2-methylallyl)oxy)phenol features a phenol core substituted with a 2-methylallyl ether group at position 5 and a 4-(2-methoxyphenyl)isoxazole moiety at position 2. Isoxazole derivatives are valued in medicinal and agrochemical research due to their bioactivity and structural versatility. This compound’s unique substituents—a methoxy group on the phenyl ring and a bulky allyl ether—suggest distinct electronic, steric, and solubility properties compared to simpler analogs. Below, we systematically compare this compound with structurally related molecules, emphasizing synthesis, physicochemical properties, and structural conformations.

Properties

IUPAC Name |

2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13(2)12-24-14-8-9-16(18(22)10-14)20-17(11-21-25-20)15-6-4-5-7-19(15)23-3/h4-11,22H,1,12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJHCPSNMPXKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NO2)C3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methoxyphenyl)isoxazol-5-yl)-5-((2-methylallyl)oxy)phenol typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Substitution Reactions:

Phenol Functionalization: The phenol group can be introduced through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenol group can undergo oxidation to form quinones.

Reduction: The isoxazole ring can be reduced to form isoxazolidines.

Substitution: The methoxy and allyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation Products: Quinones.

Reduction Products: Isoxazolidines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving isoxazole derivatives.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyphenyl)isoxazol-5-yl)-5-((2-methylallyl)oxy)phenol would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and allyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Isoxazole-Phenol Backbones

The closest analog is 2-(5-Isoxazolyl)-4-methylphenol (CAS 164171-56-6, ), which shares the isoxazole-phenol backbone but lacks the methoxyphenyl and allyloxy substituents. Key differences include:

- Allyl Ether vs. Methyl Group : The 2-methylallyloxy substituent in the target compound increases steric bulk, which may reduce crystallinity (lower melting point inferred) compared to the analog’s melting point of 175–177°C .

Impact of Halogen vs. Methoxy Substituents

Compounds in and , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4), feature halogen substituents (Cl, F). These electron-withdrawing groups contrast with the target compound’s methoxy group:

Allyl Ether vs. Smaller Alkyl/Aryl Groups

The 2-methylallyloxy group in the target compound distinguishes it from analogs with simpler substituents (e.g., methyl, acetyloxy). For example:

- Thermal Stability: Allyl ethers are prone to thermal decomposition or polymerization under certain conditions, as seen in ’s pyrolysis studies of similar phenols .

Biological Activity

The compound 2-(4-(2-Methoxyphenyl)isoxazol-5-yl)-5-((2-methylallyl)oxy)phenol is a hybrid molecule that incorporates an isoxazole ring and phenolic structure, which are often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is complex, characterized by the following components:

- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Methoxyphenyl Group : A phenyl ring substituted with a methoxy group (–OCH₃).

- Allyloxy Group : An allyl ether substituent that may enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported that isoxazole derivatives possess significant antibacterial and antifungal properties. The presence of the methoxy group may enhance these effects by increasing membrane permeability or altering target interactions.

- Antitumor Effects : Isoxazole derivatives have shown promise in cancer research, with some compounds inducing apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

- Anti-inflammatory Properties : The phenolic structure is known for its antioxidant capabilities, which can mitigate oxidative stress and inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation.

- Receptor Modulation : Interaction with various receptors (e.g., GABA receptors) may lead to neuroprotective effects.

- Cell Signaling Pathways : Alteration of signaling pathways involving cAMP and EPAC (exchange proteins directly activated by cAMP) has been observed in related compounds, suggesting a multifaceted action mechanism.

Case Studies

- Antimicrobial Activity :

- Antitumor Activity :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against S. aureus | |

| Antitumor | Low micromolar IC50 against HeLa cells | |

| Anti-inflammatory | Reduced cytokine levels in vitro |

Table 2: Structure-Activity Relationship (SAR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.